Cas no 711007-44-2 (2,3-Diaminobenzamide)

2,3-Diaminobenzamide is a versatile aromatic diamine compound with the molecular formula C7H9N3O. It features two amino groups and an amide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's reactivity allows for selective functionalization, enabling its use in the preparation of heterocyclic compounds, dyes, and coordination chemistry. Its stability under standard conditions and solubility in common organic solvents enhance its utility in laboratory and industrial settings. 2,3-Diaminobenzamide is particularly noted for its role in synthesizing benzimidazole derivatives, which are important in medicinal chemistry. Proper handling and storage are recommended to maintain its purity and performance.
2,3-Diaminobenzamide structure
2,3-Diaminobenzamide structure
Product Name:2,3-Diaminobenzamide
CAS No:711007-44-2
MF:C7H9N3O
MW:151.165860891342
MDL:MFCD09029906
CID:562631
PubChem ID:10487029
Update Time:2025-11-02

2,3-Diaminobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,3-Diaminobenzamide
    • Benzamide, 2,3-diamino-
    • 2,3-Diamino-benzamide
    • 2,3-diaminobenzoic acid amide
    • BEN058
    • BENZAMIDE,2,3-DIAMINO
    • diaminobenzamide
    • PubChem19664
    • NAWJZCSEYBQUGY-UHFFFAOYSA-N
    • BCP15225
    • SB21810
    • LS11444
    • AS06874
    • WT81665
    • RP21497
    • BC212233
    • EN001281
    • AB0038961
    • AB1004777
    • Y6362
    • ST24027264
    • C3410
    • J-506907
    • A855085
    • FT-0761080
    • MFCD09029906
    • DTXSID50440634
    • SY033300
    • DS-11930
    • 711007-44-2
    • CS-M0574
    • AKOS006287860
    • SCHEMBL998313
    • SCHEMBL21218477
    • AMY37707
    • NS00040717
    • DB-050071
    • MDL: MFCD09029906
    • Inchi: 1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11)
    • InChI Key: NAWJZCSEYBQUGY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1N)N)N

Computed Properties

  • Exact Mass: 151.07500
  • Monoisotopic Mass: 151.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 10
  • XLogP3: -0.3
  • Topological Polar Surface Area: 95.1

Experimental Properties

  • Density: 1.341±0.06 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 315.03°C at 760 mmHg
  • Flash Point: 144.325°C
  • Refractive Index: 1.702
  • PSA: 95.13000
  • LogP: 1.81260

2,3-Diaminobenzamide Security Information

  • Hazardous Material transportation number:2811
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • HazardClass:6.1
  • PackingGroup:

2,3-Diaminobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2,3-Diaminobenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:711007-44-2)2,3-Diaminobenzamide
Order Number:A855085
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:53
Price ($):281.0
Email:sales@amadischem.com

2,3-Diaminobenzamide Related Literature

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    Jonathon Young,Christian Sch?fer,Agnes Solan,Anthony Baldrica,Miranda Belcher,Bilal Ni?anci,Kraig A. Wheeler,Evan R. Trivedi,Béla T?r?k,Roman Dembinski RSC Adv. 2016 6 107081
  • 2. Toward anticancer gold-based compounds targeting PARP-1: a new case study
    A. Citta,V. Scalcon,P. G?bel,B. Bertrand,M. Wenzel,A. Folda,M. P. Rigobello,E. Meggers,A. Casini RSC Adv. 2016 6 79147

Additional information on 2,3-Diaminobenzamide

2,3-Diaminobenzamide (CAS No. 711007-44-2): A Versatile Chemical Compound for Research and Industrial Applications

2,3-Diaminobenzamide (CAS No. 711007-44-2) is a specialized organic compound that has gained significant attention in both academic research and industrial applications. This aromatic diamine derivative, with its unique molecular structure, serves as a crucial intermediate in the synthesis of various advanced materials, pharmaceuticals, and analytical reagents. The compound's two amino groups positioned adjacent to the amide functionality make it particularly valuable for creating complex molecular architectures through condensation reactions.

In recent years, the demand for high-purity 2,3-diaminobenzamide has increased substantially, driven by its applications in developing novel fluorescence probes and chelation agents. Researchers have particularly focused on its role in creating sensitive detection systems for metal ions, where its selective binding properties offer distinct advantages. The compound's ability to form stable complexes with transition metals has made it valuable in environmental monitoring and analytical chemistry applications.

The synthesis of 2,3-diaminobenzamide derivatives has become a hot topic in medicinal chemistry, with numerous studies exploring their potential as building blocks for drug discovery. Its structural features make it particularly interesting for developing compounds with potential biological activity. Many pharmaceutical researchers are investigating its incorporation into molecules targeting specific enzyme systems, especially in the development of kinase inhibitors and other therapeutic agents.

From an industrial perspective, 2,3-diaminobenzamide manufacturers have been optimizing production processes to meet the growing demand from various sectors. The compound serves as a precursor in the production of specialty polymers, particularly those requiring heat resistance and mechanical stability. Its incorporation into polyimide systems has shown promising results in creating advanced materials for electronics and aerospace applications.

Analytical chemists value CAS 711007-44-2 for its utility in developing novel chromatographic stationary phases and as a derivatization agent for sensitive detection methods. The compound's ability to form Schiff bases with carbonyl compounds makes it particularly useful in HPLC and mass spectrometry applications. Recent advancements in analytical techniques have further expanded its applications in trace analysis and environmental monitoring.

The safety profile of 2,3-diaminobenzamide powder has been extensively studied, with proper handling procedures well-established in industrial and laboratory settings. While not classified as hazardous under standard regulations, appropriate precautions are recommended when working with the compound in powder form to prevent inhalation or skin contact. Material safety data sheets provide comprehensive guidance for its safe storage and handling.

Current market trends show increasing interest in custom synthesis of 2,3-diaminobenzamide analogs, particularly for specialized research applications. The compound's versatility has led to its use in creating molecular probes for biological imaging and as a scaffold for combinatorial chemistry approaches. Suppliers are now offering various purity grades to meet different application requirements, from standard laboratory use to advanced research applications.

Environmental considerations have prompted research into green synthesis methods for 2,3-diaminobenzamide, focusing on reducing solvent use and energy consumption during production. Recent publications have demonstrated successful approaches using catalytic methods and alternative reaction media, aligning with the chemical industry's sustainability goals. These developments are particularly relevant given the growing emphasis on green chemistry principles in industrial processes.

The future outlook for 2,3-diaminobenzamide applications appears promising, with ongoing research exploring its potential in nanotechnology and materials science. Its ability to serve as a linker molecule in surface functionalization has opened new possibilities in sensor development and smart material design. As research continues to uncover new properties and applications, this compound is likely to maintain its importance in both academic and industrial chemistry sectors.

For researchers seeking 2,3-diaminobenzamide suppliers, it's important to consider factors such as purity specifications, batch-to-batch consistency, and technical support availability. Reputable manufacturers typically provide comprehensive analytical data and can offer guidance on storage conditions and handling recommendations. The global market offers various sourcing options, with quality and reliability being key considerations for critical applications.

In conclusion, 2,3-Diaminobenzamide (CAS 711007-44-2) represents a valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to inspire innovative applications in materials science, pharmaceutical research, and analytical chemistry. As synthetic methodologies advance and new applications emerge, this compound is poised to play an increasingly important role in scientific and technological developments.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:711007-44-2)2,3-Diaminobenzamide
A855085
Purity:99%
Quantity:25g
Price ($):281.0
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